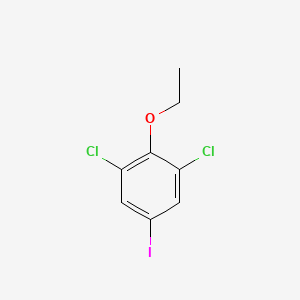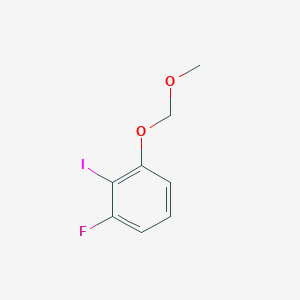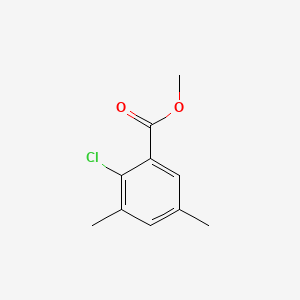
Methyl 2-chloro-3,5-dimethylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-3,5-dimethylbenzoate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and methyl groups. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3,5-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-3,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Methyl 2-chloro-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Ester Hydrolysis: Formation of 2-chloro-3,5-dimethylbenzoic acid.
Oxidation: Formation of 2-chloro-3,5-dimethylbenzoic acid.
科学研究应用
Methyl 2-chloro-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 2-chloro-3,5-dimethylbenzoate involves its interaction with various molecular targets. The chlorine and methyl groups on the benzene ring influence its reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing methanol and the corresponding acid, which can further participate in biochemical pathways.
相似化合物的比较
Similar Compounds
Methyl 3,5-dimethylbenzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Methyl 2-chloro-4,6-dimethylbenzoate: Similar structure but with different positions of the methyl groups, affecting its chemical properties.
Uniqueness
Methyl 2-chloro-3,5-dimethylbenzoate is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H11ClO2 |
|---|---|
分子量 |
198.64 g/mol |
IUPAC 名称 |
methyl 2-chloro-3,5-dimethylbenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-7(2)9(11)8(5-6)10(12)13-3/h4-5H,1-3H3 |
InChI 键 |
SYYYDQBECYFCMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(=O)OC)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


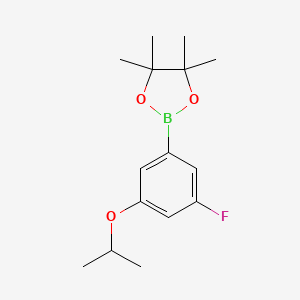

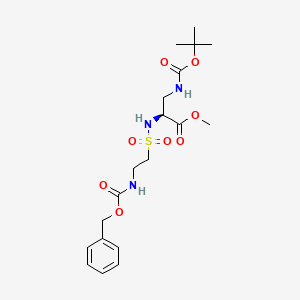
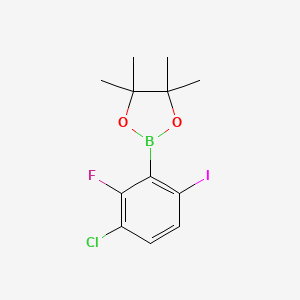
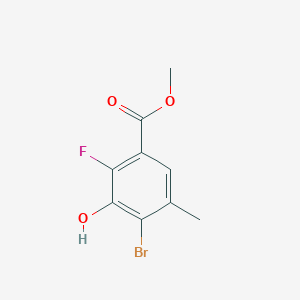
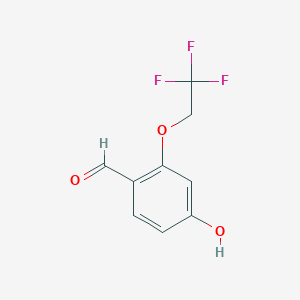
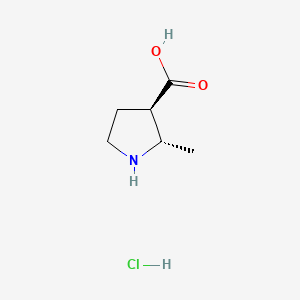
![tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14027128.png)
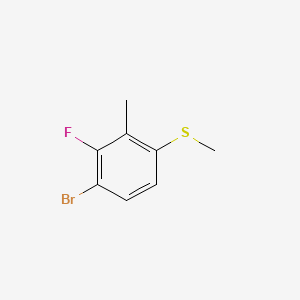
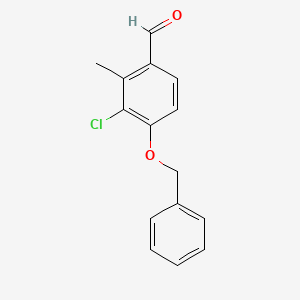

![Benzyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14027149.png)
